(1R)-1-(2-methoxyphenyl)-2-nitroethanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
610758-06-0 |
|---|---|
Molecular Formula |
C9H11NO4 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
(1R)-1-(2-methoxyphenyl)-2-nitroethanol |
InChI |
InChI=1S/C9H11NO4/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8,11H,6H2,1H3/t8-/m0/s1 |
InChI Key |
MODZQVKATBYVFE-QMMMGPOBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1[C@H](C[N+](=O)[O-])O |
Canonical SMILES |
COC1=CC=CC=C1C(C[N+](=O)[O-])O |
Origin of Product |
United States |
Asymmetric Synthesis Methodologies for 1r 1 2 Methoxyphenyl 2 Nitroethanol
Catalytic Enantioselective Henry Reactions
The enantioselective Henry reaction is a powerful tool for creating chiral β-nitroalcohols. The reaction's success hinges on the catalyst's ability to control the facial selectivity of the nucleophilic attack of the nitronate anion on the aldehyde. numberanalytics.com Both metal-based catalysts and organocatalysts have been effectively employed for this purpose. researchgate.net
Chiral Metal Complex Catalysis
Transition metal complexes are widely used as catalysts in the asymmetric Henry reaction, offering high levels of enantioselectivity and yield. researchgate.net These catalysts typically function by coordinating to both the aldehyde and the nitroalkane, thereby organizing the transition state to favor the formation of one enantiomer. uwindsor.ca
Copper(II) complexes are among the most effective and widely studied catalysts for the asymmetric Henry reaction. researchgate.net Their Lewis acidity allows for the activation of the aldehyde, while the chiral ligand environment dictates the stereochemical outcome. uwindsor.ca
Bisoxazoline-Cu(II) Complexes: Chiral bis(oxazoline) (BOX) ligands, when complexed with copper(II) salts like copper(II) acetate (B1210297), form highly effective catalysts for the enantioselective Henry reaction. organic-chemistry.orgnih.gov These C2-symmetric ligands create a well-defined chiral pocket around the metal center. The Evans/Seidel catalyst, a copper acetate-bis(oxazoline) complex, has demonstrated high efficiency for the reaction between various aldehydes and nitromethane (B149229), affording the corresponding β-nitroalcohols in high yields and excellent enantioselectivities (87-94% ee). nih.gov While specific data for 2-methoxybenzaldehyde (B41997) using this exact system is not detailed in the provided sources, the general success with a range of aromatic aldehydes suggests its applicability. nih.gov Heterogeneous versions of Cu-bis(oxazoline) catalysts have also been developed, showing high activity and enantioselectivity. rsc.org
Iminopyridine-Cu(II) Complexes: Chiral iminopyridine ligands, synthesized from the condensation of chiral amines and pyridyl aldehydes, have been successfully used in copper(II)-catalyzed asymmetric Henry reactions. In a study focused on the reaction between 2-methoxybenzaldehyde and nitromethane, various iminopyridine-Cu(II) acetate complexes were evaluated. The research found that a catalyst based on a camphane (B1194851) skeleton provided the product, (1R)-1-(2-methoxyphenyl)-2-nitroethanol, with an enantiomeric excess (ee) of up to 82% under simple experimental conditions that did not require the strict exclusion of air or moisture. researchgate.net
Table 1: Iminopyridine-Cu(II) Catalyzed Synthesis of this compound Data derived from studies on iminopyridine ligands based on a camphane skeleton. researchgate.net
| Catalyst System | Aldehyde | Product | Yield | Enantiomeric Excess (ee) |
| Iminopyridine-Cu(OAc)₂ | 2-Methoxybenzaldehyde | This compound | Moderate | Up to 82% |
Aziridine-Functionalized Organophosphorus-Cu(II) Complexes: A novel class of chiral ligands based on organophosphorus compounds containing an aziridine (B145994) ring has been developed. mdpi.com These ligands, in combination with copper(II) acetate, catalyze the asymmetric Henry reaction between various aromatic aldehydes and nitromethane. The studies revealed that these catalysts can produce chiral β-nitroalcohols with high chemical yields and, in several cases, excellent enantiomeric excess values exceeding 95%. mdpi.comresearchgate.net The catalyst system using an aziridinyl phosphine (B1218219) oxide ligand demonstrated the highest catalytic activity. mdpi.com The absolute configuration of the resulting β-nitroalcohol was shown to be dependent on the configuration of the chiral aziridine unit in the catalyst. mdpi.com
Table 2: Asymmetric Henry Reaction with a Cu(II)-Aziridine Phosphine Oxide Catalyst Representative data for aromatic aldehydes. mdpi.com
| Aldehyde Substrate | Catalyst System | Yield (%) | Enantiomeric Excess (ee) (%) |
| Aromatic Aldehydes | Aziridinyl phosphine oxide-Cu(OAc)₂ | High | >95% |
Lanthanide-based catalysts, known for their unique coordination chemistry, have been instrumental in the development of the asymmetric Henry reaction. rsc.orgresearchgate.net The first transition metal-catalyzed asymmetric Henry reaction was reported using a lanthanum-alkoxide complex derived from BINOL, which achieved high yields and enantioselectivities. rsc.org
Nd/Na Heterobimetallic Complexes: Shibasaki and Kumagai designed a neodymium-sodium (Nd/Na) heterobimetallic complex that proved effective in asymmetric Henry reactions. rsc.org This type of catalyst system was later extended to reactions involving α-keto esters and nitroalkanes, showcasing its versatility. rsc.org
Pd/La Heterobimetallic Complexes: A significant advancement in achieving anti-selectivity in Henry reactions came with the development of heterobimetallic Palladium/Lanthanum (Pd/La) complexes. rsc.orgnih.gov A complex involving a Pd/La/Schiff base was shown to effectively catalyze the reaction between aldehydes and nitromethane. The proposed mechanism suggests that the lanthanum component acts as a Brønsted base to generate the nitronate, which then reacts with the aldehyde coordinated to the palladium center, leading to high anti-diastereoselectivity and enantioselectivity. rsc.org
Cobalt complexes have also emerged as effective catalysts for the asymmetric Henry reaction. osti.gov
Co(OAc)₂-pybox complexes: While the provided outline specifies Co(OAc)₂-pybox complexes, the search results highlight the use of other cobalt-based systems. For instance, self-assembled dinuclear cobalt(II)-salen catalysts have been shown to promote anti-selective Henry reactions. rsc.org More recently, cobalt complexes with bisoxazoline (BOX) ligands featuring fluorous tags have been investigated. mdpi.com These studies found that the presence and position of fluorous tags on the BOX ligand could influence and even reverse the stereoselectivity of the cobalt-catalyzed Henry reaction between p-nitrobenzaldehyde and nitromethane. mdpi.com
The field of asymmetric Henry reactions is not limited to copper, lanthanide, and cobalt catalysts. Dinuclear zinc(II) complexes have also been successfully employed. researchgate.net These catalysts, often using C2-symmetric alcohol ligands, provide another avenue for accessing chiral β-nitroalcohols with high enantiopurity. researchgate.net
Organocatalysis in the Synthesis of this compound
Organocatalysis, which utilizes small, metal-free organic molecules to catalyze reactions, offers a powerful alternative to metal-based catalysis for the asymmetric Henry reaction. numberanalytics.comrsc.org Bifunctional organocatalysts, such as those incorporating a thiourea (B124793) and a tertiary amine moiety, are particularly effective. buchler-gmbh.com These catalysts operate through a dual activation mechanism, where the basic amine deprotonates the nitroalkane to form the nitronate, and the thiourea group activates the aldehyde via hydrogen bonding.
The first organocatalytic asymmetric diastereoselective Henry reaction was reported in 2006 using a guanidine-thiourea bifunctional catalyst. rsc.org This system provided syn-selective products with high enantioselectivity. rsc.org While specific examples for the synthesis of this compound using organocatalysts were not prominently featured in the search results, the general applicability of catalysts like chiral thioureas for the reaction of aromatic aldehydes (such as benzaldehyde) with nitromethane is well-established, often yielding products with high enantiomeric excess. buchler-gmbh.com
Biocatalytic Approaches for Stereoselective β-Nitroalcohol Formation
Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. Enzymes such as alcohol dehydrogenases and hydroxynitrile lyases have been explored for the synthesis of enantiopure β-nitroalcohols.
An alternative approach to chiral β-nitroalcohols is the asymmetric reduction of the corresponding α-nitroketones. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of ketones to alcohols with high enantioselectivity. nih.govtudelft.nl
The use of commercial ADHs for the reduction of aromatic and aliphatic α-nitroketones has been investigated. mdpi.com High conversions and enantioselectivities have been achieved, providing access to both (R)- and (S)-enantiomers of the corresponding nitroalcohols depending on the specific ADH used. mdpi.com This methodology is applicable to the synthesis of this compound through the reduction of 2-methoxy-α-nitroacetophenone. The reaction conditions can be tuned to preserve the stability of the product and avoid degradation. mdpi.com
| Enzyme | Substrate Scope | Conversion (%) | ee (%) | Reference |
| Commercial ADHs | Aromatic & Aliphatic α-Nitroketones | High | High | mdpi.com |
Table 5: General Performance of Alcohol Dehydrogenases in the Reduction of α-Nitroketones.
Hydroxynitrile lyases (HNLs), which naturally catalyze the addition of hydrogen cyanide to carbonyl compounds, have been found to also catalyze the asymmetric Henry reaction. nih.gov (S)-selective HNL from Hevea brasiliensis has been shown to catalyze the formation of (S)-β-nitroalcohols. This promiscuous activity of HNLs provides a direct biocatalytic route to chiral β-nitroalcohols from aldehydes and nitromethane. The substrate scope of this enzymatic reaction includes various aromatic aldehydes, indicating its potential for the synthesis of this compound, likely requiring an (R)-selective HNL.
| Enzyme | Reaction | Substrate Scope | Reference |
| (S)-Hydroxynitrile Lyase (Hevea brasiliensis) | Asymmetric Nitroaldol Synthesis | Aromatic Aldehydes | nih.gov |
Table 6: Application of Hydroxynitrile Lyase in Asymmetric Nitroaldol Synthesis.
Halohydrin Dehalogenase (HHDH)-Catalyzed Transformations
Halohydrin dehalogenases (HHDHs) are a unique class of enzymes that typically catalyze the reversible dehalogenation of vicinal haloalcohols to form epoxides. nih.govrug.nl Their synthetic utility has been expanded to include the reverse reaction: the enantioselective ring-opening of prochiral epoxides with various nucleophiles. nih.gov This capability makes them powerful biocatalysts for producing optically pure building blocks. rsc.org
While direct synthesis of β-nitroalcohols using HHDHs is not their primary application, the enzymes can catalyze the ring-opening of epoxides with the nitrite (B80452) anion (NO₂⁻). However, this reaction pathway often faces challenges. The nitrite-mediated reaction catalyzed by HHDHs can lead to the formation of diols as the major product, resulting from the hydrolysis of an unstable nitrite ester intermediate, with the desired β-nitroalcohol being a minor product. rug.nl
The synthesis of this compound via an HHDH-catalyzed step would likely involve an indirect, multi-step strategy. A potential route could involve the HHDH-catalyzed azidolysis of 2-methoxystyrene oxide, followed by chemical transformation of the resulting azidoalcohol. Research into HHDH-catalyzed reactions has demonstrated high enantioselectivity for the azidolysis of various aromatic epoxides, offering a viable pathway to chiral intermediates that could subsequently be converted to the target nitroalcohol. rsc.org The enzyme HheC and its mutants have shown high enantioselectivity in converting arylic epoxides into the corresponding (R)-configured diols, indicating the potential for producing related (R)-configured products. rug.nl
Enzymatic Kinetic Resolution and Dynamic Kinetic Resolution Strategies
Kinetic Resolution (KR) and Dynamic Kinetic Resolution (DKR) are powerful enzymatic methods for obtaining enantiomerically pure compounds from a racemic mixture. researchgate.net
Enzymatic Kinetic Resolution (KR)
In a kinetic resolution process, an enzyme selectively reacts with one enantiomer of a racemic starting material at a much faster rate than the other. nih.gov For a racemic mixture of 1-(2-methoxyphenyl)-2-nitroethanol, a lipase (B570770) could be employed to selectively acylate one enantiomer, typically using an acyl donor like vinyl acetate. nih.govresearchgate.net For instance, if the goal is to isolate the (1R)-enantiomer, the ideal enzyme would preferentially acylate the (S)-enantiomer, leaving the desired this compound unreacted and in high enantiomeric excess (e.e.). The acylated (S)-enantiomer can then be separated from the unreacted (R)-enantiomer. The maximum theoretical yield for the desired enantiomer in a standard KR is 50%. researchgate.net Lipases, such as those from Candida antarctica (CAL-B) or Pseudomonas fluorescens (PFL), are frequently used for such resolutions due to their broad substrate scope and high enantioselectivity. researchgate.net
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution overcomes the 50% yield limitation of standard KR by integrating an in-situ racemization of the slower-reacting enantiomer. researchgate.net This ensures that the substrate pool for the desired enantiomer is continuously replenished, making a theoretical yield of 100% possible. A successful DKR of (±)-1-(2-methoxyphenyl)-2-nitroethanol would require two catalytic components:
An enzyme (e.g., a lipase) that selectively transforms one enantiomer (e.g., the (S)-enantiomer) via acylation.
A racemization catalyst that can efficiently interconvert the remaining (R)- and (S)-alcohols under conditions compatible with the enzyme.
For the racemization step, both chemical catalysts (e.g., base-catalyzed racemization) and other enzymes can be used. The key to an efficient DKR is that the rate of racemization should be equal to or greater than the rate of the enzymatic reaction of the faster-reacting enantiomer.
Alternative Stereoselective Approaches to this compound
The most direct and widely studied alternative for synthesizing chiral β-nitroalcohols is the asymmetric Henry (nitroaldol) reaction. This reaction involves the C-C bond formation between a carbonyl compound and a nitroalkane. For the synthesis of this compound, this corresponds to the reaction between 2-methoxybenzaldehyde and nitromethane, catalyzed by a chiral catalyst.
A variety of catalytic systems have been developed for the asymmetric Henry reaction, including:
Chiral Metal Complexes: Complexes of copper, zinc, cobalt, and other transition metals with chiral ligands are highly effective. Ligands such as BOX (bis(oxazoline)), Salen-type ligands, and amino alcohols can create a chiral environment around the metal center, directing the approach of the nucleophilic nitromethane to one face of the aldehyde, thereby inducing high enantioselectivity.
Organocatalysts: Chiral organic molecules, such as prolinamides, thiourea derivatives, and cinchona alkaloids, can catalyze the Henry reaction with high enantioselectivity. These catalysts operate through various activation modes, including hydrogen bonding and iminium/enamine formation, to control the stereochemical outcome.
Optimization of Reaction Conditions for Stereoselective Synthesis
The success of any stereoselective synthesis hinges on the careful optimization of reaction parameters. Solvent, temperature, concentration, and catalyst/ligand structure all play crucial roles in determining both the chemical yield and the enantiomeric excess of the product.
Solvent Effects on Enantioselectivity and Yield
The choice of solvent can significantly influence the outcome of an asymmetric reaction by affecting catalyst solubility, aggregation state, and the stability of the transition state. In the context of the asymmetric Henry reaction, solvent polarity and coordinating ability are critical.
| Solvent | Polarity | Typical Effect on Asymmetric Henry Reactions |
| Toluene | Non-polar | Often provides a good balance of reactivity and selectivity. |
| Tetrahydrofuran (THF) | Polar aprotic | Can coordinate to metal catalysts, potentially altering the chiral environment and affecting enantioselectivity. |
| Dichloromethane (CH₂Cl₂) | Polar aprotic | A common solvent that is often effective but can sometimes lead to lower selectivity compared to non-polar options. |
| Protic Solvents (e.g., Ethanol) | Polar protic | Generally avoided as they can interfere with the catalyst and reactants, often leading to lower yields and the formation of side products. |
This table presents generalized effects; optimal solvent choice is highly dependent on the specific catalyst system used.
Temperature and Concentration Dependencies
Temperature is a critical parameter for controlling enantioselectivity. In many asymmetric catalytic reactions, lower temperatures lead to a more ordered and energetically differentiated transition state, which enhances enantiomeric excess. However, this often comes at the cost of a significantly reduced reaction rate. Therefore, an optimal temperature must be found that balances high selectivity with a practical reaction time. Studies on related compounds have shown that a phase transition can be temperature-dependent, which can influence the crystalline structure and properties of the final product. nih.gov
Reactant and catalyst concentrations also play a role. High substrate concentrations are desirable from a process efficiency standpoint but can sometimes lead to catalyst inhibition or lower enantioselectivity. The catalyst loading is typically kept low (e.g., 1-10 mol%) in organocatalysis to be cost-effective. researchgate.net
Ligand Design and Catalyst Modification Strategies
The heart of catalyst-controlled asymmetric synthesis lies in the design of the chiral ligand or catalyst. ethernet.edu.et Minor modifications to the catalyst structure can lead to dramatic changes in performance.
Ligand Design in Metal Catalysis: In metal-catalyzed asymmetric Henry reactions, the chiral ligand is paramount. Key design strategies include:
Steric Bulk: Introducing bulky substituents on the ligand near the catalytic site can create steric hindrance that physically blocks one pathway of reactant approach, favoring the other and thus increasing enantioselectivity. ethernet.edu.et
Electronic Effects: Modifying the electron-donating or electron-withdrawing properties of the ligand can tune the Lewis acidity of the metal center. unc.edu This affects the rate of catalyst turnover and can influence the geometry of the transition state.
Bite Angle and Flexibility: In bidentate or polydentate ligands, the geometry and flexibility of the ligand backbone determine the coordination geometry around the metal, which is crucial for creating an effective chiral pocket.
The table below illustrates how different ligands used in copper-catalyzed asymmetric Henry reactions can affect the outcome for the synthesis of similar aromatic nitroalcohols.
| Catalyst System (Example) | Yield (%) | e.e. (%) |
| Cu(OAc)₂ / (R,R)-BOX Ligand | ~90% | >95% |
| Cu(OTf)₂ / Chiral Amino Alcohol Ligand | ~85% | ~92% |
| Zn(Et)₂ / Chiral Bis(sulfonamide) Ligand | ~95% | ~98% |
Data are representative examples for the synthesis of aromatic nitroalcohols via the asymmetric Henry reaction and are not specific to the title compound.
Enzyme Modification: For biocatalytic methods, protein engineering offers a powerful tool for optimization. Site-directed mutagenesis can be used to modify amino acid residues in the active site of an enzyme like an HHDH or a lipase. rsc.org This can alter the enzyme's substrate specificity, enhance its enantioselectivity, and improve its stability under operational conditions, tailoring the biocatalyst for a specific transformation. rsc.orgresearchgate.net
Analysis and Control of Stereochemical Purity
The effectiveness of an asymmetric synthesis is critically dependent on the ability to accurately determine the stereochemical purity of the product. For chiral molecules like this compound, this involves quantifying the enantiomeric excess (ee) and, in related reactions with prochiral nitroalkanes, the diastereoselectivity.
Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the enantiomeric excess of chiral compounds. This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation and distinct retention times.
For the analysis of β-nitroalcohols, polysaccharide-based chiral columns, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are commonly employed. The enantiomeric excess of this compound and structurally similar compounds has been successfully determined using such methods. mdpi.commdpi.comnih.govmdpi.com The specific conditions for the HPLC analysis are crucial for achieving good separation.
Table 2: Chiral HPLC Conditions for the Analysis of β-Nitroalcohols
| Compound | Chiral Column | Mobile Phase | Flow Rate | Detection | Reference |
| (±)-3-nitroatenolol | Not specified | n-hexane-ethanol 80:20 v/v | 1 mL/min | UV (254 and 280 nm) | nih.gov |
| (±)-4-nitropropranolol | Kromasil 5-Amycoat | n-Hexane:Isopropanol (86:14) + 0.1% Diethylamine | 15.0 mL/min (prep) | UV (254 and 280 nm) | mdpi.com |
| Aromatic β-nitroalcohols | Not specified | Not specified | Not specified | Not specified | mdpi.commdpi.com |
Note: The conditions for the specific analysis of this compound would be similar to those listed for related aromatic nitroalcohols.
The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
When the Henry reaction is performed with a prochiral nitroalkane (i.e., a nitroalkane other than nitromethane), two new stereocenters are formed, leading to the possibility of syn and anti diastereomers. The control of diastereoselectivity is a significant challenge in these reactions.
The diastereomeric ratio (dr) is typically determined by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, or by chromatographic techniques like HPLC or Gas Chromatography (GC). In ¹H NMR, the relative integration of characteristic signals for each diastereomer allows for the calculation of the dr.
The choice of catalyst and reaction conditions plays a pivotal role in determining the diastereoselectivity. For example, the aforementioned heterobimetallic Nd/Na catalyst provides high anti-selectivity. acs.orgnih.govrsc.org In contrast, many metal-based catalysts that proceed through a cyclic transition state, where both the nitronate and the aldehyde coordinate to the metal center, tend to favor the formation of the syn diastereomer. acs.org The steric hindrance of the aldehyde and nitroalkane can also influence the diastereomeric outcome. acs.org
For the reaction between 2-methoxybenzaldehyde and a nitroalkane like nitroethane, the resulting product would be a mixture of four stereoisomers. The analysis would require the separation and quantification of the two diastereomeric pairs of enantiomers, often by chiral HPLC, to fully characterize the stereochemical outcome of the reaction. Computational studies have also been employed to understand the transition states leading to the different diastereomers and to predict the stereochemical outcome. nih.gov
Mechanistic Investigations of Reactions Involving 1r 1 2 Methoxyphenyl 2 Nitroethanol
Elucidation of Reaction Pathways in Asymmetric Henry Reactions
The asymmetric Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane (like nitromethane) and an aldehyde (in this case, 2-methoxybenzaldehyde). organic-chemistry.org The fundamental pathway begins with the deprotonation of the nitroalkane at the α-carbon by a base, which generates a nucleophilic nitronate intermediate. wikipedia.orgorganic-chemistry.org This nitronate then attacks the electrophilic carbonyl carbon of the aldehyde. The subsequent protonation of the resulting β-nitro alkoxide yields the final β-nitro alcohol product, (1R)-1-(2-methoxyphenyl)-2-nitroethanol. wikipedia.org All steps in this reaction sequence are reversible. wikipedia.orgyoutube.com
To achieve asymmetry, the reaction is guided by a chiral catalyst. Chiral metal complexes, particularly those involving copper, are frequently employed. organic-chemistry.org These catalysts operate by coordinating to both the nitronate and the aldehyde, organizing them within a chiral environment to facilitate a stereoselective C-C bond formation. wikipedia.org The catalyst essentially creates a rigid, chelated transition state that dictates the direction from which the nitronate attacks the aldehyde, leading to the preferential formation of one enantiomer over the other. youtube.com The development of such catalytic systems has transformed the Henry reaction into a reliable method for synthesizing enantiomerically enriched products. uwindsor.ca
Analysis of Chiral Induction Mechanisms and Transition State Models
The stereochemical outcome of the asymmetric Henry reaction is determined in the transition state of the carbon-carbon bond-forming step. Chiral induction is the process by which the chirality of the catalyst is transferred to the product. This is typically achieved through the use of chiral ligands complexed to a metal center, such as copper(II) acetate (B1210297). organic-chemistry.orgbeilstein-journals.org
Several transition state models have been proposed to explain the observed stereoselectivity. A common model involves a bimetallic or polymetallic complex where one metal atom acts as a Lewis acid to activate the aldehyde, while another part of the catalyst complex acts as a Brønsted base to deprotonate the nitroalkane. uwindsor.ca For instance, Shibasaki's pioneering work utilized heterobimetallic catalysts (like lanthanum-lithium-binaphthoxide) that possess both Lewis acidic and Brønsted basic sites, allowing for the precise organization of both reactants in close proximity. uwindsor.caresearchgate.net
In many copper-catalyzed systems, a proposed transition state involves the copper center coordinating with the carbonyl oxygen of the aldehyde and one of the oxygen atoms of the nitronate. researchgate.net The chiral ligand, often a bis(oxazoline) or a diamine derivative, enforces a specific spatial arrangement. organic-chemistry.org This rigid structure blocks one face of the aldehyde, forcing the nitronate to attack from the less sterically hindered face, thus leading to high enantioselectivity. frontiersin.org For example, a proposed model for reactions catalyzed by a Cinchona thiourea (B124793) catalyst suggests that the catalyst binds to the reactants through a network of hydrogen bonds, orienting the nitromethane (B149229) for a facial-selective attack on the aldehyde. diva-portal.org
| Catalyst Type | Key Feature | Proposed Mode of Action | Reference |
|---|---|---|---|
| Shibasaki Catalysts (e.g., LLB) | Heterobimetallic; Lewis acidic and Brønsted basic sites | Simultaneous activation of aldehyde and nitroalkane | uwindsor.caresearchgate.net |
| Copper-Bis(oxazoline) Complexes | Monometallic; Chiral ligand creates a constrained environment | Coordination to both reactants, directing facial attack | organic-chemistry.org |
| Cinchona Alkaloid Derivatives | Organocatalyst; Bifunctional with hydrogen-bonding sites | Activation and orientation of reactants via hydrogen bonds | organic-chemistry.orgdiva-portal.org |
| Phase-Transfer Catalysts | Chiral quaternary ammonium (B1175870) salts | Forms a chiral ion pair with the nitronate | uwindsor.carsc.org |
Studies on the Formation and Reactivity of Nitronate Intermediates
The formation of the nitronate (or aci-nitro) intermediate is the initial and mechanistically crucial step of the Henry reaction. wikipedia.org The strong electron-withdrawing nature of the nitro group significantly increases the acidity of the α-protons of the nitroalkane, allowing for their removal by a base. researchgate.netnih.gov The resulting nitronate anion is a resonance-stabilized species and a versatile nucleophile. wikipedia.orgnih.gov
The nitronate is also the key intermediate in the Nef reaction, a transformation that converts a primary or secondary nitro group into a carbonyl group, typically under acidic conditions. organic-chemistry.org This highlights the diverse reactivity of the nitronate intermediate, which can be directed toward different synthetic outcomes based on the reaction conditions. mdpi.com
Reversibility and Retro-Henry Reaction Mechanisms
A significant characteristic of the Henry reaction is its reversibility. wikipedia.orgyoutube.com The reverse process, known as the retro-Henry or retro-nitroaldol reaction, involves the cleavage of the β-nitro alcohol back to the starting aldehyde and nitroalkane. encyclopedia.pub This decomposition is also base-catalyzed and can compete with the forward reaction, potentially leading to lower product yields and erosion of stereochemical integrity through epimerization. encyclopedia.pub
The equilibrium of the Henry reaction can be unfavorable, particularly with ketones or sterically hindered aldehydes. youtube.com Studies have shown that β-nitro alcohols can be unstable in neutral or basic media, readily undergoing retro-Henry decomposition. mdpi.com For example, in experiments conducted under basic conditions, racemic 1-phenyl-2-nitroethanol was observed to decompose completely back to benzaldehyde. mdpi.com This reversibility poses a challenge in asymmetric synthesis, as the desired product can revert to the starting materials, and the regenerated aldehyde and nitronate can re-enter the catalytic cycle, possibly leading to racemization or the formation of undesired diastereomers. encyclopedia.pub Careful control of reaction conditions, such as temperature, base concentration, and reaction time, is therefore essential to favor the forward reaction and isolate the desired chiral product.
Computational and Theoretical Chemistry Studies of Reaction Mechanisms
Computational chemistry has become an indispensable tool for gaining deep insight into the mechanisms of complex organic reactions like the asymmetric Henry reaction. mdpi.comresearchgate.net Theoretical studies allow for the detailed examination of reaction pathways, transition state structures, and the origins of stereoselectivity that are often difficult to probe experimentally.
Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and energetics of molecules and transition states. diva-portal.org DFT calculations have been widely applied to the Henry reaction to rationalize the origin of enantioselectivity. researchgate.netresearchgate.net
By modeling the interaction between the catalyst and the substrates (2-methoxybenzaldehyde and nitromethane), researchers can calculate the energies of the different possible transition states that lead to the (R) and (S) enantiomers. diva-portal.org A lower activation energy for one pathway over the other explains the preference for the formation of a specific enantiomer. These studies have confirmed that the enantioselectivity arises from the specific non-covalent interactions (like hydrogen bonding and steric repulsion) within the catalyst-substrate complex, which stabilize the transition state leading to the major enantiomer. frontiersin.orgdiva-portal.org For example, DFT studies on Cinchona thiourea-catalyzed Henry reactions showed that two distinct binding modes for the reactants are possible, with comparable energy barriers, and that the observed enantioselectivity is highly dependent on the solvent, a finding that aligns with experimental observations. diva-portal.org
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system, offering insights into the dynamic interactions between the catalyst, substrates, and solvent molecules. nih.govzju.edu.cn While DFT is excellent for static pictures of transition states, MD simulations can reveal how the flexibility of the catalyst and the surrounding solvent molecules influence the reaction pathway over time. acs.org
In the context of catalysis, MD simulations can be used to explore the conformational landscape of the catalyst-substrate complex, identifying the most stable and reactive arrangements. nih.gov For catalytic systems involving nanoparticles or complex supramolecular assemblies, MD simulations are particularly useful for understanding how the catalyst structure self-assembles and interacts with reactants. nih.gov By simulating the catalytic system in a realistic solvent environment, MD can help explain solvent effects on stereoselectivity and reaction rates, providing a more complete picture of the catalytic cycle. zju.edu.cnyoutube.com This computational approach complements experimental and DFT studies by bridging the gap between static structures and the dynamic reality of a chemical reaction. acs.org
Chemical Transformations and Synthetic Utility of 1r 1 2 Methoxyphenyl 2 Nitroethanol
Conversion to Chiral β-Aminoalcohols and Related Amines
One of the most significant applications of (1R)-1-(2-methoxyphenyl)-2-nitroethanol is its conversion into the corresponding chiral β-aminoalcohol, (1R)-2-amino-1-(2-methoxyphenyl)ethanol. This transformation is highly valuable as the resulting amino alcohol framework is a key structural motif in many biologically active compounds and chiral ligands. westlake.edu.cndiva-portal.org
The reduction of the nitro group to a primary amine is a fundamental and widely employed transformation in organic synthesis. ncert.nic.in A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule and the desired chemoselectivity.
Common methods for the reduction of nitro compounds to amines include: unacademy.com
Catalytic Hydrogenation: This is a widely used and often preferred method for nitro group reduction. commonorganicchemistry.com It typically involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. commonorganicchemistry.comwikipedia.org This method is generally clean and efficient, often providing high yields of the desired amine. For the reduction of this compound, catalytic hydrogenation offers a direct route to the corresponding β-aminoalcohol. The reaction conditions, such as hydrogen pressure, temperature, and choice of catalyst and solvent, can be optimized to ensure complete reduction and retention of the stereochemistry at the chiral center. google.com
Metal-Acid Reductions: The use of a metal, such as iron (Fe), zinc (Zn), or tin (Sn), in the presence of an acid like hydrochloric acid (HCl) is a classic and effective method for nitro group reduction. commonorganicchemistry.commasterorganicchemistry.com Reduction with iron and HCl is a particularly common and economical choice. ncert.nic.in
Other Reducing Agents: Lithium aluminum hydride (LiAlH₄) can also be used to reduce aliphatic nitro compounds to amines. commonorganicchemistry.com However, care must be taken as it is a very strong reducing agent and may affect other functional groups.
The general transformation can be represented as follows:
R-NO₂ + 3H₂ --(Catalyst)--> R-NH₂ + 2H₂O unacademy.com
The successful reduction of the nitro group in this compound provides direct access to the valuable chiral β-aminoalcohol, (1R)-2-amino-1-(2-methoxyphenyl)ethanol, a key building block for further synthetic elaborations.
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description |
|---|---|
| H₂/Pd/C | Catalytic hydrogenation with palladium on carbon is a highly effective method for both aliphatic and aromatic nitro group reductions. commonorganicchemistry.com |
| H₂/Raney Ni | Raney nickel is another active catalyst for the hydrogenation of nitro compounds. wikipedia.org |
| Fe/HCl | A classic and cost-effective method using iron metal in an acidic medium. ncert.nic.inmasterorganicchemistry.com |
| Zn/HCl | Similar to Fe/HCl, zinc metal in acid is also a viable reducing agent. commonorganicchemistry.com |
| SnCl₂ | Tin(II) chloride offers a mild method for reducing nitro groups, which can be advantageous in the presence of other sensitive functional groups. commonorganicchemistry.com |
| LiAlH₄ | A powerful reducing agent capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.com |
This table is interactive. Users can sort and filter the data.
Once the chiral β-aminoalcohol, (1R)-2-amino-1-(2-methoxyphenyl)ethanol, is synthesized, it can be further derivatized to produce a wide range of amines and other aminoalcohol derivatives. The presence of both the amino and hydroxyl groups allows for selective reactions to introduce various functionalities.
N-Alkylation and N-Acylation: The primary amine can be readily alkylated or acylated to form secondary or tertiary amines and amides, respectively. For instance, reaction with an alkyl halide can introduce an alkyl group onto the nitrogen atom. Acylation, often carried out using an acyl chloride or anhydride (B1165640), converts the amine to an amide. This protection strategy can also be employed to modulate the reactivity of the amino group during subsequent transformations. masterorganicchemistry.com
Formation of Schiff Bases: The primary amine can react with aldehydes or ketones to form imines (Schiff bases). These intermediates can then be reduced to secondary amines, providing a route for further diversification.
Synthesis of Oxazolidinones: The 1,2-aminoalcohol moiety is a precursor for the synthesis of oxazolidinones. These heterocyclic compounds are important chiral auxiliaries in asymmetric synthesis, famously demonstrated by the Evans oxazolidinones. diva-portal.org They are typically formed by reacting the aminoalcohol with phosgene (B1210022) or a phosgene equivalent.
These derivatization reactions significantly expand the synthetic utility of this compound, allowing for the creation of a library of chiral compounds with diverse structures and potential applications.
Functional Group Interconversions of the Hydroxyl Moiety
The hydroxyl group in this compound offers another site for chemical modification, enabling a range of functional group interconversions. These transformations can alter the molecule's properties and reactivity, opening up new avenues for its use in synthesis.
Common transformations of the hydroxyl group include:
Esterification: The alcohol can be converted to an ester by reaction with a carboxylic acid or its derivative (e.g., acyl chloride, anhydride). This reaction not only protects the hydroxyl group but also introduces a new functional group that can be further manipulated.
Etherification: Formation of an ether can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide and then reacted with an alkyl halide.
Oxidation: The secondary alcohol can be oxidized to a ketone, yielding a β-nitro ketone. This transformation introduces a new electrophilic center and can be a key step in the synthesis of more complex molecules.
Halogenation: The hydroxyl group can be replaced by a halogen (e.g., chlorine, bromine) using various reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting nitro halide is a versatile intermediate for nucleophilic substitution reactions.
The ability to selectively modify the hydroxyl group, either before or after the reduction of the nitro group, adds to the synthetic versatility of this compound.
Dehydration to Nitroalkenes and Subsequent Reactions
The dehydration of β-nitroalcohols is a well-established method for the synthesis of nitroalkenes. In the case of this compound, this reaction leads to the formation of (E)-1-(2-methoxyphenyl)-2-nitroethene. This transformation is typically achieved by treating the nitroalcohol with a dehydrating agent, such as phthalic anhydride or dicyclohexylcarbodiimide (B1669883) (DCC).
The resulting nitroalkene is a powerful Michael acceptor, making it a valuable building block in organic synthesis. The electron-withdrawing nature of the nitro group activates the double bond for conjugate addition reactions with a wide variety of nucleophiles. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
Some key reactions of the derived nitroalkene include:
Michael Addition: A wide range of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can add to the β-position of the nitroalkene. This reaction is a powerful tool for constructing complex molecular frameworks.
Diels-Alder Reactions: Nitroalkenes can act as dienophiles in Diels-Alder reactions, providing a route to cyclic and bicyclic compounds with controlled stereochemistry.
Reduction: The nitroalkene can be reduced to various products. For example, reduction of the double bond can lead to a nitroalkane, while reduction of both the double bond and the nitro group can yield a primary amine.
The dehydration of this compound to the corresponding nitroalkene significantly expands its synthetic potential, providing access to a host of valuable intermediates and complex target molecules.
C-C Bond Cleavage Reactions and Retro-Synthetic Applications
The carbon-carbon bond between the hydroxyl-bearing carbon and the nitro-bearing carbon in β-nitroalcohols can be cleaved under certain conditions. This reaction, often referred to as a retro-Henry or retro-nitroaldol reaction, is the reverse of the nitroaldol (Henry) reaction used to form the C-C bond in the first place.
The retro-Henry reaction is typically base-catalyzed and results in the formation of an aldehyde (in this case, 2-methoxybenzaldehyde) and a nitroalkane (nitromethane). This cleavage can be a useful synthetic strategy, particularly in retro-synthetic analysis where it allows for the disconnection of a larger molecule into smaller, more readily available starting materials.
While often seen as a potential side reaction to be avoided, the retro-Henry reaction can be synthetically useful in specific contexts, for example, in the release of a protected aldehyde or as part of a dynamic kinetic resolution process.
Utilization as a Key Intermediate in the Synthesis of Complex Organic Molecules
The versatility of this compound as a chiral building block is demonstrated by its application as a key intermediate in the synthesis of more complex and biologically significant molecules. The ability to selectively manipulate both the nitro and hydroxyl groups, coupled with the inherent chirality of the molecule, makes it a valuable starting point for the synthesis of a variety of targets.
Examples of its potential applications include:
Synthesis of Chiral Ligands: The derived chiral β-aminoalcohol can be further functionalized to create chiral ligands for asymmetric catalysis. These ligands can be used to control the stereochemical outcome of a wide range of chemical reactions.
Synthesis of Pharmaceutical Intermediates: The structural motifs accessible from this compound are found in numerous pharmaceutical compounds. Its use as a starting material can provide an efficient and stereoselective route to key intermediates in the synthesis of these drugs. nih.gov For instance, the β-aminoalcohol core is a common feature in β-blockers and other cardiovascular drugs.
Total Synthesis of Natural Products: The stereocenter and functional group handles present in this compound make it an attractive starting material for the total synthesis of natural products containing similar structural features.
The strategic use of this compound as a chiral precursor allows for the efficient and stereocontrolled construction of complex molecular architectures, highlighting its importance in modern organic synthesis.
Future Directions and Emerging Research Areas Pertaining to 1r 1 2 Methoxyphenyl 2 Nitroethanol
Exploration of Novel Reaction Methodologies beyond Henry Reaction
While the Henry reaction is a powerful tool, researchers are actively exploring alternative and complementary synthetic strategies to access chiral β-nitroalcohols like (1R)-1-(2-methoxyphenyl)-2-nitroethanol. These novel methodologies aim to overcome some of the limitations of the Henry reaction, such as the potential for retro-Henry reaction and the formation of side products.
One such approach is the asymmetric reduction of β-nitrostyrenes . The precursor, 2-methoxy-β-nitrostyrene, can be synthesized and then subjected to enantioselective reduction. This can be achieved through various methods, including catalytic hydrogenation with chiral catalysts or by using stoichiometric chiral reducing agents. For instance, methods utilizing sodium borohydride (B1222165) in combination with copper(II) chloride have been shown to be effective for the reduction of the double bond in β-nitrostyrenes, which could be adapted for an asymmetric variant. beilstein-journals.orgnih.govmdpi.com
Tandem reactions that combine multiple synthetic steps into a single operation offer an elegant and efficient way to construct complex molecules. A potential route could involve a tandem Nef-Henry reaction. In this approach, a primary nitroalkane is first oxidized in situ to an aldehyde (Nef reaction), which then immediately reacts with another molecule of the nitroalkane in a Henry reaction to form a functionalized nitro alcohol. researchgate.net This strategy avoids the need to isolate the often-unstable aldehyde intermediate.
Another innovative approach is the chemoenzymatic synthesis , which combines the selectivity of biocatalysts with the versatility of chemical synthesis. For instance, an enzymatic resolution of a racemic mixture of 1-(2-methoxyphenyl)-2-nitroethanol could be employed, or an enzyme could be used to catalyze the asymmetric reduction of the corresponding α-nitro ketone. nih.govmdpi.com
Advanced In Situ Spectroscopic and Kinetic Studies for Mechanistic Understanding
A deeper understanding of the reaction mechanism is crucial for the rational design of more efficient catalysts and the optimization of reaction conditions. Advanced in situ spectroscopic techniques are powerful tools for probing reaction intermediates and transition states in real-time.
In situ Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the concentrations of reactants, intermediates, and products throughout the course of the asymmetric Henry reaction. researchgate.netrsc.org This allows for the determination of reaction kinetics and the identification of rate-limiting steps. By observing the changes in the vibrational frequencies of the carbonyl and nitro groups upon coordination to the chiral catalyst, valuable insights into the catalyst-substrate interactions and the mode of activation can be gained.
Kinetic modeling of enantioselective reactions, including the Henry reaction, is becoming increasingly sophisticated. doi.org By performing a series of experiments where parameters such as substrate concentration, catalyst loading, and temperature are systematically varied, a kinetic model can be developed. This model can then be used to predict the reaction outcome under different conditions and to elucidate the underlying mechanistic pathways. For copper-catalyzed asymmetric reactions, mechanistic studies often involve identifying the catalyst resting state and the turnover-limiting step through a combination of kinetic experiments and spectroscopic analysis. nih.govnih.govmit.edu
Computational methods, such as Density Functional Theory (DFT) calculations , are also being employed to complement experimental studies. bohrium.com DFT can be used to model the structures of transition states and to calculate their relative energies, providing a theoretical basis for the observed enantioselectivity.
Integration with Flow Chemistry and Continuous Processing for Scalable Production
The transition from batch to continuous manufacturing is a significant trend in the pharmaceutical and fine chemical industries, offering advantages in terms of safety, efficiency, and scalability. azolifesciences.commicroreactiontechnology.comnih.gov The synthesis of this compound is well-suited for integration with flow chemistry.
Microreactor technology provides excellent heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the ability to safely handle hazardous reagents and intermediates. numberanalytics.comrsc.orgmicroreactiontechnology.com For the asymmetric Henry reaction, a continuous flow setup would typically involve pumping solutions of the aldehyde, nitromethane (B149229), and the chiral catalyst through a heated or cooled microreactor. The product stream can then be directed to an in-line purification unit, allowing for a fully automated and continuous production process.
The development of heterogeneous chiral catalysts is particularly synergistic with flow chemistry. Immobilizing the chiral catalyst on a solid support allows for its use in a packed-bed reactor. This simplifies catalyst separation and recycling, reducing costs and waste.
A key aspect of implementing continuous flow synthesis is the ability to monitor the reaction in real-time. Process Analytical Technology (PAT) tools, such as in-line FTIR or UV-Vis spectroscopy, can be integrated into the flow system to ensure consistent product quality and to enable rapid process optimization. nih.govyoutube.comusp.org
While specific process parameters for the continuous synthesis of this compound are not widely published, the general principles of flow chemistry for nitroaldol reactions provide a strong foundation for its development. buchler-gmbh.comscrivenerpublishing.com
Bio-inspired and Sustainable Synthesis Strategies for β-Nitroalcohols
The principles of green chemistry are increasingly influencing the design of synthetic routes. For the synthesis of β-nitroalcohols, this translates to the use of renewable resources, environmentally benign solvents, and energy-efficient processes. researchgate.netscrivenerpublishing.comacs.orgrsc.orgmdpi.com
Biocatalysis offers a highly sustainable approach to the synthesis of chiral molecules. Enzymes such as hydroxynitrile lyases have been shown to catalyze the asymmetric Henry reaction, while alcohol dehydrogenases can be used for the enantioselective reduction of α-nitroketones to the corresponding β-nitroalcohols. mdpi.comrsc.org These enzymatic reactions typically occur in aqueous media under mild conditions, significantly reducing the environmental impact compared to many traditional chemical methods.
The development of biomimetic catalysts is another exciting area of research. These are synthetic catalysts designed to mimic the active sites of enzymes. By incorporating key structural and functional features of natural catalysts, it is possible to create highly efficient and selective catalysts for reactions like the asymmetric Henry reaction.
The choice of solvent is a critical factor in the sustainability of a chemical process. Research is ongoing to replace traditional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-based solvents. acs.org Solvent-free reaction conditions are also being explored, which can further minimize waste and simplify product isolation. researchgate.netresearchgate.net
The combination of different sustainable strategies, such as the use of a biocatalyst in a continuous flow reactor with a green solvent, represents the future of sustainable synthesis for valuable chiral building blocks like this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
